Cas no 1240569-13-4 (2-Methyl-1-(4-methylbenzoyl)piperazine)

2-Methyl-1-(4-methylbenzoyl)piperazine is a piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a methyl-substituted piperazine ring coupled with a 4-methylbenzoyl group, offering unique reactivity and functionalization possibilities. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or receptor modulators. The methyl groups enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts. Its well-defined molecular architecture allows for precise structural modifications, making it a valuable scaffold for medicinal chemistry studies. The compound's stability under standard laboratory conditions facilitates handling and storage. Further research may explore its utility in drug discovery programs or as a ligand in coordination chemistry.
2-Methyl-1-(4-methylbenzoyl)piperazine structure
1240569-13-4 structure
Product name:2-Methyl-1-(4-methylbenzoyl)piperazine
CAS No:1240569-13-4
MF:C13H18N2O
MW:218.294823169708
MDL:MFCD16811528
CID:4690237

2-Methyl-1-(4-methylbenzoyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-(4-methylbenzoyl)piperazine
    • CC1CNCCN1C(=O)C1=CC=C(C)C=C1
    • MDL: MFCD16811528
    • Inchi: 1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
    • InChI Key: FGORNGDKYBLCCA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)N1CCNCC1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Topological Polar Surface Area: 32.299

2-Methyl-1-(4-methylbenzoyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB423580-5g
2-Methyl-1-(4-methylbenzoyl)piperazine; .
1240569-13-4
5g
€1106.00 2025-02-15
abcr
AB423580-1 g
2-Methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4
1g
€616.10 2023-04-24
abcr
AB423580-1g
2-Methyl-1-(4-methylbenzoyl)piperazine; .
1240569-13-4
1g
€616.10 2025-02-15
A2B Chem LLC
AJ27125-1g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
1g
$1067.00 2024-04-20
A2B Chem LLC
AJ27125-5g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
5g
$1843.00 2024-04-20
abcr
AB423580-10g
2-Methyl-1-(4-methylbenzoyl)piperazine; .
1240569-13-4
10g
€1553.30 2025-02-15
A2B Chem LLC
AJ27125-10g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
10g
$2552.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525346-10g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
10g
¥24002.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525346-1g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
1g
¥6556.00 2024-08-09
A2B Chem LLC
AJ27125-2g
2-methyl-1-(4-methylbenzoyl)piperazine
1240569-13-4 95+%
2g
$1370.00 2024-04-20

Additional information on 2-Methyl-1-(4-methylbenzoyl)piperazine

Recent Advances in the Study of 2-Methyl-1-(4-methylbenzoyl)piperazine (CAS: 1240569-13-4): A Comprehensive Research Brief

The compound 2-Methyl-1-(4-methylbenzoyl)piperazine (CAS: 1240569-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being explored for its potential applications in drug development, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and therapeutic potential, making it a promising candidate for further investigation.

One of the key areas of interest is the compound's role as a potential ligand for G protein-coupled receptors (GPCRs). Preliminary in vitro studies have demonstrated its affinity for specific serotonin and dopamine receptor subtypes, suggesting possible applications in the treatment of neurological and psychiatric disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its binding mechanisms, providing valuable insights into its structure-activity relationship (SAR).

In addition to its CNS applications, 2-Methyl-1-(4-methylbenzoyl)piperazine has shown promise in antimicrobial research. Recent findings indicate that the compound exhibits moderate activity against certain Gram-positive bacterial strains, possibly due to its interference with bacterial cell wall synthesis. These results, though preliminary, open new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

The synthesis and optimization of 2-Methyl-1-(4-methylbenzoyl)piperazine have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to reduce environmental impact. These advancements not only enhance the compound's accessibility for research but also contribute to the broader field of sustainable pharmaceutical manufacturing.

Looking ahead, the future research directions for 2-Methyl-1-(4-methylbenzoyl)piperazine appear promising. Current investigations are exploring its potential in combination therapies and its use as a scaffold for the development of more potent derivatives. As our understanding of this compound deepens, it may well emerge as a valuable tool in both basic research and clinical applications within the chemical biology and pharmaceutical sectors.

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Amadis Chemical Company Limited
(CAS:1240569-13-4)2-Methyl-1-(4-methylbenzoyl)piperazine
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Purity:99%/99%/99%/99%
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Price ($):822.0/1329.0/1994.0/3009.0